Methyl 5-methoxy-1-naphthoate Methyl 5-methoxy-1-naphthoate
Brand Name: Vulcanchem
CAS No.: 91903-16-1
VCID: VC11704987
InChI: InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3
SMILES: COC1=CC=CC2=C1C=CC=C2C(=O)OC
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol

Methyl 5-methoxy-1-naphthoate

CAS No.: 91903-16-1

Cat. No.: VC11704987

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methoxy-1-naphthoate - 91903-16-1

Specification

CAS No. 91903-16-1
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
IUPAC Name methyl 5-methoxynaphthalene-1-carboxylate
Standard InChI InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3
Standard InChI Key ICNZNTLYQXGXQW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C=CC=C2C(=O)OC
Canonical SMILES COC1=CC=CC2=C1C=CC=C2C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 5-methoxy-1-naphthoate belongs to the class of naphthoate esters, characterized by a naphthalene backbone modified with oxygen-containing functional groups. The compound’s molecular formula (C13_{13}H12_{12}O3_3) corresponds to a molecular weight of 216.23 g/mol . Key structural features include:

  • Methoxy group (-OCH3_3): Positioned at the 5-carbon of the naphthalene ring, this electron-donating group directs electrophilic substitution reactions to specific positions.

  • Methyl ester (-COOCH3_3): Located at the 1-carbon, this group enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

The compound’s planar aromatic system facilitates π-π stacking interactions, influencing its crystallinity and thermal stability. Spectroscopic data (e.g., 1^1H NMR, IR) for analogous naphthoates indicate characteristic signals:

  • IR: Strong absorption at ~1,720 cm1^{-1} (C=O stretch of ester) and ~1,250 cm1^{-1} (C-O stretch of methoxy) .

  • 1^1H NMR: Resonances for aromatic protons appear between δ 6.8–8.5 ppm, with singlet peaks for methoxy (δ ~3.9 ppm) and methyl ester (δ ~3.8 ppm) groups .

Synthesis and Manufacturing Approaches

Direct Esterification of 5-Methoxy-1-Naphthoic Acid

The most straightforward route involves esterifying 5-methoxy-1-naphthoic acid with methanol under acidic or basic conditions. For example:

5-Methoxy-1-naphthoic acid+CH3OHH+or baseMethyl 5-methoxy-1-naphthoate+H2O\text{5-Methoxy-1-naphthoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+ \text{or base}} \text{Methyl 5-methoxy-1-naphthoate} + \text{H}_2\text{O}

This method typically employs catalysts like sulfuric acid or thionyl chloride, with yields exceeding 85% under optimized conditions .

Bromination and Functional Group Interconversion

A patent by US5412150A describes bromination strategies for structurally related naphthoates. While focused on methyl 5-bromo-6-methoxy-1-naphthoate, the methodology is adaptable to the target compound. Key steps include:

  • Electrophilic Bromination: Using Br2_2 in the presence of oxidants (e.g., H2_2O2_2) to regenerate bromine and minimize HBr byproducts.

  • Oxidant Selection: Manganese dioxide or cerium(IV) salts enhance regioselectivity and yield (>90%) .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight216.23 g/molCalculated
Melting Point120–125°CAnalogous compounds
SolubilitySoluble in DCM, THF, EtOAcExperimental data
LogP (Octanol-Water)~2.8Predicted via ChemAxon
StabilityStable under inert conditions

Applications in Pharmaceutical Synthesis

Intermediate for Aldose Reductase Inhibitors

Methyl 5-methoxy-1-naphthoate derivatives are precursors to tolrestat, a therapeutic agent for diabetic complications. The brominated analog (methyl 5-bromo-6-methoxy-1-naphthoate) is synthesized via regioselective bromination and subsequently converted to tolrestat through cross-coupling reactions .

Building Block for Anthracycline Antibiotics

Hydrogenation of the naphthalene ring yields tetralin derivatives, such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, which are intermediates in 11-deoxyanthracycline antibiotics . Catalytic hydrogenation (Pd/C, H2_2) achieves near-quantitative yields under mild conditions .

Future Directions and Research Gaps

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral naphthoates remains unexplored.

  • Green Chemistry: Replacing toxic solvents (e.g., dichloroethane) with ionic liquids or water-based systems could enhance sustainability .

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